molecular formula C21H25BrN4O4S B12025940 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12025940
M. Wt: 509.4 g/mol
InChI Key: WUZUNFYMAXCKLI-HZHRSRAPSA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a bromophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine derivative: The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]piperazine.

    Condensation reaction: The piperazine derivative is then reacted with N’-(4-ethoxybenzylidene)acetohydrazide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the hydrazide moiety.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the bromophenyl group or hydrazide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and the bromophenyl group are likely involved in binding to target proteins or receptors, while the ethoxyphenyl group may enhance the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
  • 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Uniqueness

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the ethoxyphenyl group, which can influence its binding affinity and pharmacokinetic properties. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles.

Properties

Molecular Formula

C21H25BrN4O4S

Molecular Weight

509.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25BrN4O4S/c1-2-30-19-7-3-17(4-8-19)15-23-24-21(27)16-25-11-13-26(14-12-25)31(28,29)20-9-5-18(22)6-10-20/h3-10,15H,2,11-14,16H2,1H3,(H,24,27)/b23-15+

InChI Key

WUZUNFYMAXCKLI-HZHRSRAPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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